molecular formula C35H33N3O2S3 B11685410 (5Z)-3-benzyl-5-{(5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{(5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11685410
M. Wt: 623.9 g/mol
InChI Key: XXJPGPJLZPYZIH-UBKCSYDHSA-N
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Description

The compound “(5Z)-3-benzyl-5-{(5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-3-benzyl-5-{(5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one” involves multiple steps, including the formation of thiazolidinone and indole derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include the inhibition or activation of these targets, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone and indole derivatives, which share structural features and chemical properties.

Uniqueness

The uniqueness of “(5Z)-3-benzyl-5-{(5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one” lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C35H33N3O2S3

Molecular Weight

623.9 g/mol

IUPAC Name

(2Z,5Z)-2-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenylindol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C35H33N3O2S3/c1-5-36-27-18-17-25(24-15-11-8-12-16-24)21-26(27)35(3,4)29(36)20-19-28-31(39)37(6-2)33(42-28)30-32(40)38(34(41)43-30)22-23-13-9-7-10-14-23/h7-21H,5-6,22H2,1-4H3/b28-19-,29-20-,33-30-

InChI Key

XXJPGPJLZPYZIH-UBKCSYDHSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)C3=CC=CC=C3)C(/C1=C/C=C\4/C(=O)N(/C(=C/5\C(=O)N(C(=S)S5)CC6=CC=CC=C6)/S4)CC)(C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=CC=CC=C3)C(C1=CC=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)CC6=CC=CC=C6)S4)CC)(C)C

Origin of Product

United States

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